molecular formula C10H7F3N4O2 B10909959 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B10909959
M. Wt: 272.18 g/mol
InChI Key: BCAQBULUMYRAFY-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with pyridine: The nitrated pyrazole can then be coupled with a trifluoromethyl-substituted pyridine derivative using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts, ligands, and bases.

Major Products Formed

    Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs due to its biological activity.

    Agriculture: As a potential pesticide or herbicide.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. In agriculture, it could inhibit the growth of pests or weeds by interfering with essential biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro and trifluoromethyl groups in 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine makes it unique, as these groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.

Properties

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H7F3N4O2/c1-6-4-9(17(18)19)15-16(6)8-3-2-7(5-14-8)10(11,12)13/h2-5H,1H3

InChI Key

BCAQBULUMYRAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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